molecular formula C8H10N2O4 B12102988 2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Cat. No.: B12102988
M. Wt: 198.18 g/mol
InChI Key: NDZONPDKWQAOLI-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C. The resulting intermediate is then subjected to further reactions to introduce the ethyl and acetic acid groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce dihydropyrimidine compounds.

Scientific Research Applications

2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used as an anticancer agent.

    Thymine: A naturally occurring pyrimidine base found in DNA.

    Cytosine: Another pyrimidine base present in DNA and RNA.

Uniqueness

2-(5-Ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is unique due to its specific structural features, such as the ethyl and acetic acid groups, which may confer distinct biological and chemical properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2-(5-ethyl-2,4-dioxopyrimidin-1-yl)acetic acid

InChI

InChI=1S/C8H10N2O4/c1-2-5-3-10(4-6(11)12)8(14)9-7(5)13/h3H,2,4H2,1H3,(H,11,12)(H,9,13,14)

InChI Key

NDZONPDKWQAOLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=O)NC1=O)CC(=O)O

Origin of Product

United States

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